![molecular formula C12H16N2O2 B2362778 Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine CAS No. 245057-69-6](/img/structure/B2362778.png)
Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine
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Overview
Description
Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine (BDPA) is a synthetic compound of the piperidine family that is used in a variety of scientific research applications. This compound is of interest due to its unique structure and properties, which makes it a useful tool for studying a variety of biological processes.
Scientific Research Applications
Anticancer Applications
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Detection of Carcinogenic Lead
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
Flavoring Substance in Food
The substance has not been reported to occur naturally and it is chemically synthesized . It is intended to be used as a flavoring substance in specific categories of food, but not intended to be used in beverages .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been associated with the modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The compound’s molecular weight of 22027 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that many compounds are stable at room temperature in closed containers under normal storage and handling conditions .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-8-15-11)7-10(1)14-9-3-5-13-6-4-9/h1-2,7,9,13-14H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCRTEAGKACZMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.